molecular formula C8H13ClN2S B1525488 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride CAS No. 1311316-71-8

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride

Cat. No. B1525488
M. Wt: 204.72 g/mol
InChI Key: GGWLIKPKZNOUCU-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1311316-71-8 . It has a molecular weight of 204.72 .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-(1,3-thiazol-2-yl)cyclopentanamine hydrochloride . The InChI Code is 1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H .

Scientific Research Applications

Medicinal Chemistry Applications

1,3,4-Thiadiazole derivatives are extensively explored for their pharmacological potentials. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant biological activities, including antimicrobial properties and DNA protective abilities against oxidative damage. Compounds with 1,3,4-thiadiazole cores exhibit cytotoxicity against various cancer cell lines, suggesting their potential in chemotherapy strategies with minimal side effects (Gür et al., 2020).

Material Science Applications

In the field of corrosion inhibition, thiazole derivatives have been utilized to protect copper surfaces in acidic environments, demonstrating efficiencies around 90% in inhibiting corrosion. These findings suggest the utility of thiazole derivatives in industrial applications requiring metal preservation (Farahati et al., 2019).

Organic Synthesis

Thiazole and thiadiazole scaffolds serve as key intermediates in the synthesis of diverse organic compounds. Innovative synthetic routes have been developed for 1,3,4-thiadiazole analogues, demonstrating their significance in creating novel anticancer agents. These compounds, upon in vitro and in vivo evaluation, have shown potent anticancer activities, highlighting the importance of these scaffolds in the development of new therapeutic agents (Krishna et al., 2020).

Furthermore, research into the ligand behavior of 1,3,4-thiadiazoles with transition metal ions has enabled the engineering of organometallic materials with potential applications in catalysis and materials chemistry. The coordination behavior of these compounds offers insights into the design of metal-organic frameworks and other complex materials (Ardan et al., 2017).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWLIKPKZNOUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
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1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
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1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
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1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
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1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
Reactant of Route 6
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride

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